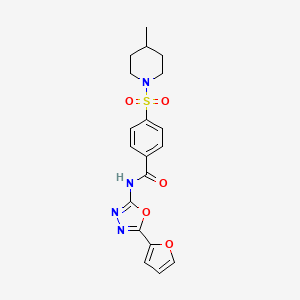

N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

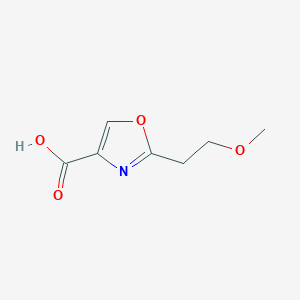

N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide is a useful research compound. Its molecular formula is C19H20N4O5S and its molecular weight is 416.45. The purity is usually 95%.

BenchChem offers high-quality N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiplasmodial Activity

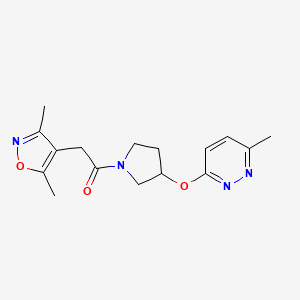

A notable application of acyl derivatives related to the compound N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide includes their potential in antiplasmodial activities. The structure-activity relationship analysis of these derivatives showed that the presence of a benzamide group significantly influences antimalarial efficacy. Specifically, the antiplasmodial activity against Plasmodium falciparum strains was notably affected by the substitution pattern on the phenyl ring of the benzamides, demonstrating the critical role of specific chemical modifications in enhancing therapeutic potential. Physicochemical properties such as log P, log D, and permeability were also considered to optimize the compounds' effectiveness and selectivity (Theresa Hermann et al., 2021).

Vasodilator Action via Nitric Oxide Release

The furan and oxadiazole moieties have been identified in compounds demonstrating significant biological activity, including vasodilatory effects. Furoxans, related to the compound of interest, have been shown to induce vasodilation by releasing nitric oxide (NO) upon reaction with thiols. This mechanism underpins their application as nitrovasodilators, highlighting the potential therapeutic uses of such compounds in managing cardiovascular diseases through modulation of vascular tone (M. Feelisch et al., 1992).

Anti-Cancer and Anti-Inflammatory Properties

Compounds incorporating the 1,3,4-oxadiazol moiety, similar to N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide, have been explored for their potential as anti-cancer and anti-inflammatory agents. Novel synthetic approaches have led to derivatives that exhibit promising activities in these therapeutic areas, showcasing the versatility and significance of these chemical scaffolds in drug development (Madhavi Gangapuram & K. Redda, 2009).

Chelating Properties and Transition Metal Chelates

Transition metal chelates derived from compounds containing oxadiazole or related heterocycles demonstrate interesting chelating properties. These properties are valuable in various applications, including catalysis and material science, where the ability to form stable complexes with metals can be exploited for specific reactions or as functional materials (Govindkumar R. Varde & G. Acharya, 2017).

Bioimaging and Sensing Applications

The structural motifs of furan and oxadiazole, as seen in N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide, are also utilized in the development of chemosensors and bioimaging agents. These compounds have been designed to detect ions or molecules selectively, with applications ranging from environmental monitoring to diagnostic imaging in biomedical research (P. Ravichandiran et al., 2020).

properties

IUPAC Name |

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-(4-methylpiperidin-1-yl)sulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O5S/c1-13-8-10-23(11-9-13)29(25,26)15-6-4-14(5-7-15)17(24)20-19-22-21-18(28-19)16-3-2-12-27-16/h2-7,12-13H,8-11H2,1H3,(H,20,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRSSQMHVFMJIIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(furan-3-yl)ethyl)oxalamide](/img/structure/B2837281.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-1,3-dimethyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2837283.png)

![N-({4-[4-(1,3-benzothiazol-2-yl)piperidine-1-carbonyl]phenyl}methyl)prop-2-enamide](/img/structure/B2837288.png)

![({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 5-chloro-2-methoxybenzoate](/img/structure/B2837289.png)

![N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-indazole-3-carboxamide](/img/structure/B2837303.png)